molecular formula C12H16O B7722444 4'-tert-Butylacetophenone CAS No. 43133-94-4

4'-tert-Butylacetophenone

Cat. No. B7722444
CAS RN: 43133-94-4
M. Wt: 176.25 g/mol
InChI Key: UYFJYGWNYQCHOB-UHFFFAOYSA-N
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Description

4’-tert-Butylacetophenone is a para-substituted acetophenone . It has a molecular formula of C12H16O . It is used in the synthesis of 2-pyridone derivatives .


Synthesis Analysis

4’-tert-Butylacetophenone can be synthesized from 2-(4-(tert-butyl)phenyl)propan-2-ol . The reaction involves the use of AgNO3 and Bi(OTf)3 as catalysts and K2S2O8 .


Molecular Structure Analysis

The molecular structure of 4’-tert-Butylacetophenone consists of a benzene ring substituted with a tert-butyl group and an acetophenone group . The average molecular mass is 176.255 Da .


Chemical Reactions Analysis

4’-tert-Butylacetophenone is used in the synthesis of 2-pyridone derivatives . The exact chemical reactions involving 4’-tert-Butylacetophenone are not specified in the retrieved sources.


Physical And Chemical Properties Analysis

4’-tert-Butylacetophenone is a liquid at room temperature . It has a refractive index of 1.52 , a boiling point of 107-108 °C , and a density of 0.964 g/mL at 25 °C .

Scientific Research Applications

  • Environmental Impact Assessment :

    • Study on Estrogenic Activity in Fish : Research indicates that compounds like 4-tert-butylphenol, which is structurally related to 4'-tert-Butylacetophenone, exhibit weak estrogenic activity in fish. These compounds are present in sewage effluent and impact aquatic life (Jobling & Sumpter, 1993).
  • Chemical Synthesis and Applications :

    • Synthesis of Pyrrole Derivatives : A study describes an efficient one-pot synthesis method using acetophenone (a related compound) for creating pyrrole derivatives, which are significant in pharmaceuticals and agrochemicals (Kaur & Kumar, 2018).
    • Emulsion Droplet Research : Research on the desorption of partly water-soluble aromatic compounds from oil phases used 4-tert-butylacetophenone as a model active ingredient. This study is significant for understanding diffusion processes in pharmaceutical and cosmetic applications (Hengelmolen & Vincent, 1997).
    • Photocatalyst Compound Synthesis : A process involving the synthesis of photocatalyst compounds used 4'-tert-Butylacetophenone, highlighting its role in resin curing and potential applications in material science (O'Ryan, Schmidt, & Noseworthy, 2002).
  • Pharmacology and Biochemistry :

    • Study on Drug Metabolism : Research involving the simultaneous determination of major catecholamine metabolites used derivatives of tert-butyl compounds like 4'-tert-Butylacetophenone. This is crucial for understanding the metabolism of certain drugs and biochemical pathways (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety and Hazards

4’-tert-Butylacetophenone is classified as a flammable liquid . It should be handled with care to avoid contact with skin and eyes, and inhalation should be avoided . It should be used only in well-ventilated areas or outdoors, and kept away from heat, sparks, open flames, and hot surfaces .

Mechanism of Action

Target of Action

4’-tert-Butylacetophenone is a para-substituted acetophenone It’s known that it’s used in the synthesis of 2-pyridone derivatives .

Mode of Action

It’s known that it participates in the synthesis of 2-pyridone derivatives . The interaction with its targets and the resulting changes would depend on the specific biochemical context in which it is used.

Biochemical Pathways

It’s known to be used in the synthesis of 2-pyridone derivatives , which could potentially affect various biochemical pathways depending on the specific derivative and its biological targets.

Result of Action

As a chemical intermediate, its effects would largely depend on the specific compounds it is used to synthesize .

properties

IUPAC Name

1-(4-tert-butylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFJYGWNYQCHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061337
Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943-27-1, 43133-94-4
Record name 4′-tert-Butylacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name p-tert-Butylacetophenone
Source ChemIDplus
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Record name Ethanone, 1-((1,1-dimethylethyl)phenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-tert-Butylacetophenone
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Record name Ethanone, 1-[(1,1-dimethylethyl)phenyl]-
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Record name Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-
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Record name p-tert-butylacetophenone
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Record name P-TERT-BUTYLACETOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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